molecular formula C12H13NO3 B12655647 Ethyl 2-formamido phenyl acrylate CAS No. 25315-34-8

Ethyl 2-formamido phenyl acrylate

Cat. No.: B12655647
CAS No.: 25315-34-8
M. Wt: 219.24 g/mol
InChI Key: NSIFWGFNWXAKOX-FLIBITNWSA-N
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Description

Ethyl 2-formamido phenyl acrylate is an organic compound belonging to the acrylate family It is characterized by the presence of an ethyl ester group, a formamido group, and a phenyl ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formamido phenyl acrylate typically involves the reaction of ethyl acrylate with 2-formamido phenyl boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of tubular reactors and controlled reaction conditions to minimize side reactions and maximize product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido phenyl acrylate undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylate group under mild conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-formamido phenyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formamido phenyl acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long chains that impart specific properties to the resulting polymers. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

25315-34-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl (Z)-2-formamido-3-phenylprop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14)/b11-8-

InChI Key

NSIFWGFNWXAKOX-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC=O

Origin of Product

United States

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